3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride
Description
3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 3-methoxyphenylmethyl group at the second carbon and an amino group at the third carbon, forming a hydrochloride salt. The methoxy group at the meta position of the phenyl ring may enhance lipophilicity and influence receptor interactions, while the hydrochloride salt improves solubility .
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTYTKJGVRWLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864063-05-7 | |
| Record name | Benzenepropanoic acid, α-(aminomethyl)-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864063-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride is a synthetic compound that exhibits notable biological activities due to its unique molecular structure. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C11H16ClN O3
- Molecular Weight : 245.70 g/mol
- Hydrochloride Salt : Enhances solubility in aqueous solutions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or activator of enzymatic reactions, depending on its structural characteristics and the nature of the target site. The methoxy and amino groups are crucial for binding to the active sites of enzymes, modulating their activity effectively.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated using various assays, demonstrating a significant ability to scavenge free radicals, thereby suggesting potential applications in preventing oxidative stress-related diseases .
Study on Anticancer Activity
A study investigated the anticancer properties of related compounds derived from this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting the potential for developing new anticancer agents based on this compound .
Enzyme Inhibition Studies
Further studies focused on the inhibition of cholinesterases by derivatives of this compound, revealing that modifications to the phenyl group significantly enhance inhibitory activity against acetylcholinesterase (AChE). This suggests a potential therapeutic application in treating neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Pharmaceutical Research
3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride is being investigated for its potential therapeutic effects:
- Neurotransmitter Precursor : Due to its structural similarity to tyrosine, it is explored as a precursor for neurotransmitters, which may have implications in treating neurological disorders.
- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, a derivative demonstrated over 50% reduction in cell viability in A549 (non-small cell lung cancer) cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin.
Biochemistry
The compound plays a vital role in biochemical reactions:
- Enzyme Interactions : It interacts with enzymes involved in amino acid metabolism, potentially influencing their activity and function. This interaction can modulate metabolic pathways, affecting cellular processes.
- Cellular Effects : Studies indicate that it can alter gene expression related to metabolic pathways, leading to significant changes in cellular metabolism. Its ability to bind to specific biomolecules allows it to inhibit or activate enzymes, thereby impacting cellular functions.
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is utilized as an intermediate for synthesizing more complex molecules due to its reactive amino and hydroxy groups. This characteristic makes it valuable in developing new pharmaceuticals and specialty chemicals .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of derivatives of this compound have yielded promising results against multidrug-resistant pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida auris | 64 μg/mL |
These findings suggest that the compound could be developed into new antimicrobial agents targeting ESKAPE pathogens known for their clinical relevance.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
a. Halogenated Derivatives
- 3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride (Ref: 3D-DXC60603): Replaces the methoxy group with fluorine.
- 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid hydrochloride (CAS: 780728-19-0): Features a chloro substituent at the ortho position. The steric hindrance from the ortho position could reduce conformational flexibility compared to the meta-substituted target compound .
b. Hydroxyl and Methoxy Combinations
- 3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride (CAS: 1803565-98-1): Introduces a hydroxyl group at the para position alongside the methoxy group.
Backbone Modifications
a. Ester vs. Carboxylic Acid Derivatives
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (Similarity: 0.96, CAS: 845909-40-2): Replaces the carboxylic acid with a methyl ester and shifts the amino group to the third carbon. The ester group increases lipophilicity (logP), favoring blood-brain barrier penetration, while the amino group’s position may alter stereochemical interactions .
- Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS: 177269-37-3): Features a branched dimethyl group at the second carbon. This steric modification could hinder enzymatic degradation or receptor binding compared to the linear target compound .
b. Amino Group Position
- (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (CAS: 490034-67-8): Positions the amino group at the third carbon and introduces a hydroxyl group at the ortho position. The stereochemistry (S-configuration) and hydroxyl group may enhance chiral recognition in biological systems .
Structural and Functional Comparison Table
Q & A
Q. What are the established synthetic routes for 3-amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride, and what critical reaction conditions must be controlled?
- Methodology : The synthesis typically involves esterification of the parent propanoic acid derivative with methanol, followed by HCl treatment to form the hydrochloride salt. Key steps include:
Esterification : Reacting 3-amino-2-(3-methoxyphenyl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester intermediate .
Salt Formation : Treating the ester with hydrochloric acid to protonate the amino group, enhancing stability and solubility .
- Critical Parameters :
- Temperature control (e.g., 60–80°C for esterification to avoid side reactions).
- Purity of intermediates (monitored via TLC or HPLC).
- Moisture-sensitive steps due to the hydrochloride’s hygroscopic nature .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl and propanoic acid backbone. The amino proton signal (~δ 8–9 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2500–3000 cm⁻¹ (HCl salt N–H stretch) .
- Mass Spectrometry : ESI-MS detects the molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl or methoxy group) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
